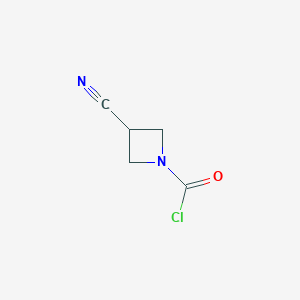
3-Cyanoazetidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanoazetidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Molecular Structure Analysis
While the specific molecular structure of 3-Cyanoazetidine-1-carbonyl chloride is not directly available, related compounds such as 1-(N-BOC)-3-cyanoazetidine have been analyzed . The carbon and oxygen in the carbonyl group are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
Compounds similar to 3-Cyanoazetidine-1-carbonyl chloride are pivotal in the development of new synthetic methodologies. For instance, the selective carbon-carbon bond cleavage of cyclopropanols has been a significant area of interest. Cyclopropanols and related derivatives serve as unique synthons for constructing complex molecules through various reactivity modes, such as homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening, alongside methods like base-mediated ring-opening, metal-catalyzed C-C insertions and eliminations, and oxidative fragmentation (Tyler R McDonald et al., 2020).
Biomedical Research
In biomedical research, fluorescent redox probes like 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) have been employed for directly visualizing actively respiring bacteria in environmental samples. This application underscores the role of cyano-containing compounds in developing diagnostic tools and advancing microbial studies (G. Rodriguez et al., 1992).
Antimicrobial and Cytotoxic Properties
Research into CO-releasing molecules (CORMs), such as Ru-carbonyl compounds (e.g., CORM-3 Ru(CO)3Cl(glycinate)), reveals their potential as novel antimicrobial drugs. These studies show the antimicrobial agent to be Ru(II), which binds tightly to thiols, rather than CO release being the primary mechanism of action, suggesting a need for a major reappraisal of the biological effects of CORMs (Hannah M. Southam et al., 2018).
Materials Science
In materials science, compounds like tetrazolyl triazolotriazine, synthesized through the treatment of amines with cyanogen derivatives, have emerged as insensitive high explosives with potential as replacements for traditional explosives. These materials offer advantages in terms of safety and stability, making them suitable for a range of applications (C. Snyder et al., 2017).
Heterocyclic Chemistry
Heterocyclic chemistry benefits from the synthesis of 3,3-dichloroazetidines, showcasing the utility of cyano and chloro functional groups in creating novel azetidine classes. These syntheses enable the exploration of new chemical spaces for pharmaceuticals and agrochemicals (W. Aelterman et al., 1998).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that azetidines, a class of compounds to which 3-cyanoazetidine-1-carbonyl chloride belongs, are frequently used building blocks in medicinal chemistry .
Mode of Action
Azetidines are known to undergo various reactions, including palladium-catalyzed cross-coupling with (hetero)aryl halides, suzuki couplings with arenes or alkenes, and minisci reactions with heteroarenes .
Biochemical Pathways
Azetidines are known to be involved in various biochemical pathways due to their reactivity and selectivity .
Result of Action
Azetidines are known to be valuable intermediates in synthesis and functionalization, suggesting they may have significant molecular and cellular effects .
Action Environment
The reactivity and selectivity of azetidines suggest that they may be influenced by various environmental factors .
Propiedades
IUPAC Name |
3-cyanoazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5(9)8-2-4(1-7)3-8/h4H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXFUFHXDNIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanoazetidine-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



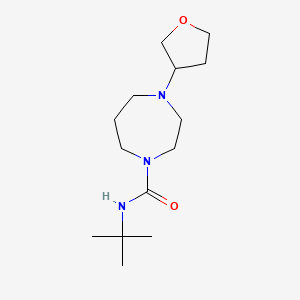

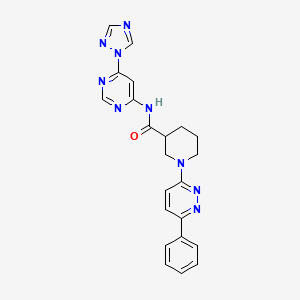
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
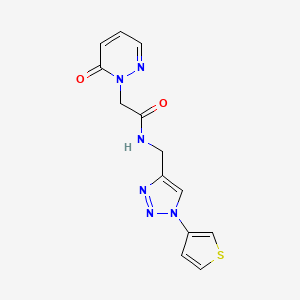
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)
![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)
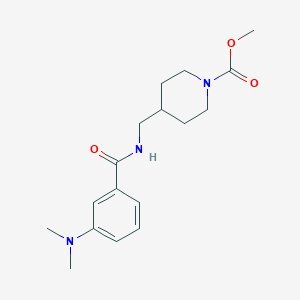
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)